molecular formula C6H11BrO2 B2815557 2-(Bromomethyl)-1,4-dioxepane CAS No. 1824465-37-3

2-(Bromomethyl)-1,4-dioxepane

Cat. No.: B2815557
CAS No.: 1824465-37-3
M. Wt: 195.056
InChI Key: LLCPJHFMUBGJLZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,4-dioxepane is an organic compound that features a bromomethyl group attached to a 1,4-dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,4-dioxepane typically involves the bromination of 1,4-dioxepane. One common method is the reaction of 1,4-dioxepane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,4-dioxepane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Addition Reactions: Reagents such as bromine or chlorine in the presence of a catalyst are commonly used

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include alcohols or alkenes.

    Addition Reactions: Products include dibromides or dichlorides

Scientific Research Applications

2-(Bromomethyl)-1,4-dioxepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,4-dioxepane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive and can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1,3-dioxolane
  • 2-(Bromomethyl)-1,4-dioxane
  • 2-(Bromomethyl)-1,3-dioxane

Uniqueness

2-(Bromomethyl)-1,4-dioxepane is unique due to its specific ring structure and the position of the bromomethyl group. This structural arrangement imparts distinct reactivity and properties compared to similar compounds. For example, the 1,4-dioxepane ring provides a different steric environment and electronic effects compared to the 1,3-dioxolane or 1,4-dioxane rings .

Properties

IUPAC Name

2-(bromomethyl)-1,4-dioxepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-4-6-5-8-2-1-3-9-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCPJHFMUBGJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(OC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824465-37-3
Record name 2-(bromomethyl)-1,4-dioxepane
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